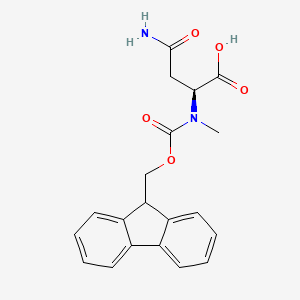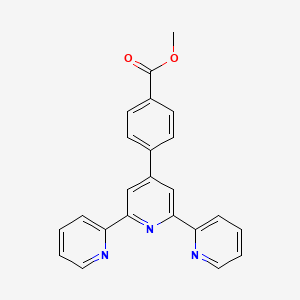![molecular formula C10H12IN5O4 B8099497 2-amino-9-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B8099497.png)
2-amino-9-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-3H-purin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “2-amino-9-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-3H-purin-6-one” is a chemical substance listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is a unique chemical entity with specific properties and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 2-amino-9-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-3H-purin-6-one involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route may vary depending on the desired purity and yield of the compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical processes. These processes are designed to maximize efficiency and minimize costs while ensuring the quality and consistency of the final product. Common industrial methods include batch and continuous flow processes, which are optimized for large-scale production.
化学反応の分析
Types of Reactions: 2-amino-9-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-3H-purin-6-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the chemical nature of the compound and the conditions under which they are carried out.
Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substituent being introduced.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used For example, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound
科学的研究の応用
2-amino-9-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-3H-purin-6-one has a wide range of applications in scientific research. It is used in various fields, including chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a reagent or intermediate in the synthesis of other compounds. Its unique chemical properties make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound is used to study the effects of chemical compounds on biological systems. It may be used in assays to investigate enzyme activity, cellular processes, or the interaction of molecules with biological targets.
Medicine: In medicine, this compound may have potential therapeutic applications. Researchers study its effects on various diseases and conditions to determine its efficacy and safety as a potential drug candidate.
Industry: In industrial applications, this compound is used in the production of various products. Its chemical properties make it suitable for use in the manufacture of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of 2-amino-9-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-3H-purin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism of action depends on the specific application and the biological system being studied.
Conclusion
This compound is a versatile chemical compound with a wide range of applications in scientific research and industry. Its unique properties and reactivity make it valuable for studying chemical reactions, developing new synthetic methods, and exploring potential therapeutic uses. By understanding its preparation methods, chemical reactions, and mechanism of action, researchers can continue to uncover new applications and insights into this compound.
特性
IUPAC Name |
2-amino-9-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-3H-purin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12IN5O4/c11-1-3-5(17)6(18)9(20-3)16-2-13-4-7(16)14-10(12)15-8(4)19/h2-3,5-6,9,17-18H,1H2,(H3,12,14,15,19)/t3-,5-,6-,9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELBRHQFQZYVJM-UUOKFMHZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CI)O)O)NC(=NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CI)O)O)NC(=NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12IN5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B8099437.png)
![tert-Butyl 2-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B8099441.png)
![7-(Piperidin-1-yl)-5-azaspiro[2.4]heptane](/img/structure/B8099452.png)






![2,2-Dimethylnaphtho[1,8-de][1,3]dioxine](/img/structure/B8099508.png)

